Ceric methanesulfonate
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Overview
Description
Ceric methanesulfonate is a chemical compound with the formula Ce(CH₃SO₃)₄. It is a cerium(IV) salt of methanesulfonic acid and is known for its strong oxidizing properties. This compound is widely used in various chemical processes, particularly in organic synthesis and electrochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceric methanesulfonate can be synthesized by reacting cerium(IV) oxide (CeO₂) with methanesulfonic acid (CH₃SO₃H). The reaction typically occurs under controlled conditions to ensure the complete dissolution of cerium(IV) oxide and the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving cerium(IV) oxide in concentrated methanesulfonic acid. The reaction is carried out in large reactors with precise temperature and pH control to optimize yield and purity. The resulting solution is then purified and concentrated to obtain the desired product.
Types of Reactions:
Oxidation: this compound is a powerful oxidizing agent and is commonly used in oxidation reactions. It can oxidize various organic compounds, including alcohols, aldehydes, and ketones, to their corresponding acids or other oxidized forms.
Reduction: Although less common, this compound can also participate in reduction reactions under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Typically carried out in acidic media, often using methanesulfonic acid as the solvent. The reactions are usually conducted at elevated temperatures to enhance the reaction rate.
Reduction Reactions: These reactions may require the presence of reducing agents such as hydrogen gas or metal hydrides.
Substitution Reactions: Nucleophiles such as halides or amines can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, quinones, and other oxidized organic compounds.
Reduction: Reduced forms of the starting materials, such as alcohols or amines.
Substitution: Substituted organic compounds with new functional groups.
Scientific Research Applications
Ceric methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly for the oxidation of alcohols and aldehydes. It is also employed in the synthesis of complex organic molecules and in various catalytic processes.
Biology: Utilized in biochemical assays and as a reagent for the modification of biomolecules.
Medicine: Investigated for its potential use in drug synthesis and as a component in certain pharmaceutical formulations.
Industry: Applied in electrochemical processes, such as the electrochemical generation of cerium(IV) ions for use in redox flow batteries and other energy storage systems.
Mechanism of Action
The primary mechanism of action of ceric methanesulfonate involves its strong oxidizing properties. It can accept electrons from other molecules, thereby oxidizing them. This process typically involves the transfer of electrons from the substrate to the cerium(IV) ion, resulting in the reduction of cerium(IV) to cerium(III). The oxidized substrate undergoes various chemical transformations depending on the reaction conditions and the nature of the substrate.
Comparison with Similar Compounds
Cerium(IV) sulfate: Another cerium(IV) compound with strong oxidizing properties, commonly used in analytical chemistry.
Cerium(IV) ammonium nitrate: A widely used oxidizing agent in organic synthesis, known for its ability to oxidize alcohols and other organic compounds.
Cerium(IV) chloride: Used in various chemical reactions, particularly in the synthesis of organocerium compounds.
Uniqueness of Ceric Methanesulfonate: this compound is unique due to its high solubility in methanesulfonic acid and its ability to function effectively over a wide range of temperatures and acid concentrations. This makes it particularly useful in electrochemical applications and in the oxidation of aromatic compounds.
Properties
IUPAC Name |
cerium(4+);methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH4O3S.Ce/c4*1-5(2,3)4;/h4*1H3,(H,2,3,4);/q;;;;+4/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJXWXWQXACJEA-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ce+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CeO12S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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